Imazapic-ammonium

Description

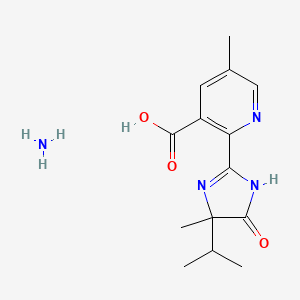

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3.H3N/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10;/h5-7H,1-4H3,(H,18,19)(H,16,17,20);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJUTZMAUXJMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Structural Analog Research of Imazapic Ammonium

Elucidation of Synthetic Routes to Imazapic-ammonium and Key Intermediates

The synthesis of imazapic (B1663560), the acidic form of this compound, involves the creation of its characteristic imidazolinone and pyridine (B92270) ring structures. While specific proprietary methods may vary, a general approach to synthesizing imidazolinone herbicides often involves the condensation of a substituted pyridine-2,3-dicarboxylic acid with an appropriate aminocarbonyl compound.

A common pathway for creating imidazolinone herbicides like imazethapyr (B50286), a close structural relative of imazapic, starts with 5-ethylpyridine-2,3-dicarboxylic acid. google.com This is reacted with acetic anhydride (B1165640) to form an anhydride intermediate. This intermediate then reacts with an alcohol at low temperatures, followed by a cyclization reaction with 2-amino-2,3-dimethylbutanamide in an alkaline environment to yield the final product. google.com A similar strategy can be envisioned for imazapic, likely utilizing 5-methylpyridine-2,3-dicarboxylic acid as a key starting material.

Table 1: Key Intermediates in Imidazolinone Synthesis

| Intermediate | Role in Synthesis |

|---|---|

| 5-substituted-pyridine-2,3-dicarboxylic acid | Provides the core pyridine structure. |

| Pyridine-2,3-dicarboxylic acid anhydride | An activated intermediate for reaction with the amine. |

It's important to note that various synthetic routes may exist, with ongoing research focused on improving yield, reducing reaction times, and minimizing waste. google.com

Design and Synthesis of this compound Structural Analogs for Mechanistic Investigations

To better understand how imazapic and other imidazolinone herbicides function at a molecular level, researchers design and synthesize structural analogs. These are molecules with slight chemical modifications to the parent structure. By studying how these changes affect the herbicide's activity, scientists can gain insights into the specific parts of the molecule that are essential for binding to the AHAS enzyme.

The imidazolinone family itself provides a clear example of this. Analogs such as imazapyr (B1671738), imazethapyr, and imazamox (B1671737) differ from imazapic only in the substituent at the 5-position of the pyridine ring. czu.cz

Table 2: Structural Analogs of Imazapic and their Distinguishing Features

| Compound | R-group at Pyridine Position 5 |

|---|---|

| Imazapyr | Hydrogen (H) |

| Imazapic | Methyl (CH₃) |

| Imazethapyr | Ethyl (CH₃–CH₂) |

Source: czu.cz

Studies on these analogs help to determine the influence of different chemical groups on the herbicide's absorption, translocation, and metabolism within the plant. researchgate.netasme.org For instance, research on imazapyr analogs has been conducted to understand root absorption and translocation in various plant species. asme.org Furthermore, the development of resistance in some weed populations to imidazolinone herbicides has spurred research into how changes in the AHAS enzyme affect the binding of these compounds, which can involve studying the interactions with various analogs. nih.gov

Application of Green Chemistry Principles in this compound Production Processes

The large-scale production of any chemical, including herbicides, has the potential for environmental impact. In response, there is a growing focus on applying the principles of green chemistry to make these processes more sustainable. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.gov

For imidazolinone herbicides, this can involve several strategies:

Use of Safer Solvents: Research into alternative, less hazardous solvents for the reaction steps can significantly reduce the environmental footprint of the manufacturing process.

Catalysis: The use of efficient catalysts can allow reactions to be carried out under milder conditions, with less energy consumption and potentially fewer byproducts. googleapis.com

Waste Reduction: Optimizing reaction conditions and developing more efficient synthetic routes can lead to a decrease in the amount of waste generated. google.com Some synthetic methods are noted for having "more three wastes," indicating a higher environmental burden. google.com

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry.

While specific details on the green chemistry practices of all manufacturers are not always public, the chemical industry as a whole is moving towards more environmentally friendly production methods. nih.govusda.gov The development of herbicides with high specific activity, like the imidazolinones, already contributes to greener agriculture by allowing for lower application rates. usda.gov Further research into photocatalytic degradation and other advanced oxidation processes for herbicides like imazapyr also points to a future with more sustainable options for managing these compounds in the environment. mdpi.com

Biochemical Mode of Action and Physiological Impact in Target Organisms

Inhibition of Acetolactate Synthase (ALS) as the Primary Mechanism

The primary mode of action for imazapic-ammonium is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). invasive.orgontosight.airedalyc.orgscielo.org.coscielo.brontosight.aichemicalwarehouse.com This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. invasive.orgontosight.airedalyc.orgscielo.org.coscielo.brontosight.ai ALS is found only in plants and microorganisms, which accounts for the low direct toxicity of imazapic (B1663560) to animals. invasive.org The inhibition of ALS leads to a cascade of events within the plant, ultimately resulting in death. redalyc.orgscielo.org.co

The herbicidal action begins with the absorption of imazapic through the foliage and roots, followed by its translocation through both the xylem and phloem to the plant's meristematic regions, where active growth occurs. redalyc.orgscielo.org.cochemicalwarehouse.com Symptoms of exposure, such as chlorosis in the newest leaves, appear as the plant's growth ceases. invasive.orgunl.edu The complete death of the plant can take several weeks, depending on the species and its stored amino acid reserves. invasive.org

Impact on Branched-Chain Amino Acid Biosynthesis (Valine, Leucine, and Isoleucine)

The process begins with ALS catalyzing the initial step in the synthesis of these amino acids. nih.gov By blocking this enzyme, imazapic prevents the formation of acetolactate and acetohydroxybutyrate, the precursors to valine, leucine, and isoleucine. nih.gov This leads to a deficiency of these crucial amino acids in the plant's tissues. ontosight.ainih.gov

Table 1: Impact of Imazapic on Branched-Chain Amino Acids

| Amino Acid | Role in Plant | Effect of Imazapic Inhibition |

| Valine | Protein synthesis, precursor for other metabolites. nih.gov | Production ceases, leading to inhibited growth and development. invasive.orgscielo.br |

| Leucine | Protein synthesis, involved in stress response. nih.gov | Synthesis is blocked, contributing to cellular dysfunction. invasive.orgscielo.br |

| Isoleucine | Protein synthesis, energy production. nih.gov | Depletion disrupts metabolic processes and leads to plant death. invasive.orgscielo.br |

This table summarizes the impact of imazapic on the biosynthesis of essential branched-chain amino acids.

Downstream Physiological and Metabolic Disruptions in Susceptible Plant Species

The inhibition of branched-chain amino acid synthesis by this compound triggers a series of downstream physiological and metabolic disruptions in susceptible plants. invasive.orgscielo.org.co The initial cessation of growth is followed by visible symptoms such as chlorosis, or yellowing of the leaves, which typically appears first in the newest growth. invasive.orgpurdue.edu This is a direct consequence of the plant's inability to produce the proteins necessary for new cell and tissue formation.

Beyond the direct impact on protein synthesis, the disruption of amino acid metabolism can have broader effects. For example, studies on other ALS inhibitors have shown an accumulation of free amino acids (other than the branched-chain ones) and carbohydrates, along with a decrease in soluble protein content. nih.gov In some cases, photosynthesis-related parameters can also be affected, even though photosynthesis is not the primary target of ALS inhibitors. cas.cz Research on soybean plants exposed to imazapyr (B1671738) and imazapic carryover indicated a reduction in chlorophyll (B73375) content and an increase in lipid peroxidation, suggesting oxidative stress. scite.ai

Mechanisms of Selective Tolerance in Genetically Modified or Naturally Tolerant Crop Species

The selective tolerance to this compound in certain crop species can be attributed to several mechanisms, primarily involving alterations at the herbicide's target site or enhanced metabolic detoxification. czu.cz

Target-Site Resistance: Many commercially available imidazolinone-tolerant crops have been developed through mutagenesis and conventional breeding techniques, resulting in a modified ALS enzyme. czu.cz These non-transgenic crops possess a mutation in the ALS gene that reduces the enzyme's sensitivity to imidazolinone herbicides. czu.cz A common mutation involves a single amino acid substitution, such as the S622N mutation in sugarcane, which creates a steric clash with imazapyr, preventing it from binding effectively to the enzyme. researchgate.net Similarly, in Arabidopsis thaliana, a mutation at the Csr1 locus confers imidazolinone resistance. nih.gov

Metabolic Detoxification: Tolerant plants can also possess the ability to rapidly metabolize the herbicide into non-toxic compounds before it can reach the target site in sufficient concentrations. ksu.eduk-state.edu This detoxification is often mediated by cytochrome P450 monooxygenases, which hydroxylate the herbicide molecule, increasing its polarity and reducing its phytotoxicity. researchgate.net The rate of metabolism can vary significantly between species, which is a key basis for the natural selectivity of some herbicides. ksu.eduk-state.edu For example, tolerant species have been observed to absorb a significant portion of applied imazapic within the first few hours, followed by metabolic breakdown. researchgate.net

Genetically Modified (GM) Crops: In addition to conventional breeding, genetic engineering has been used to develop herbicide-tolerant crops. sasri.org.zanih.gov This involves inserting a mutated version of the ALS gene (e.g., Atahas from Arabidopsis thaliana) into the crop's genome, which confers a high level of tolerance to imidazolinone herbicides. nih.govembrapa.br This approach has been successfully used to develop imazapyr-tolerant cowpea and is being explored in sugarcane. sasri.org.zanih.gov

Table 2: Mechanisms of Imazapic Tolerance

| Mechanism | Description | Examples |

| Target-Site Mutation | A change in the amino acid sequence of the ALS enzyme reduces the binding affinity of the herbicide. czu.cz | Clearfield® crops, Imazapyr-tolerant sugarcane (S622N mutation). czu.czresearchgate.net |

| Metabolic Detoxification | The plant rapidly breaks down the herbicide into non-toxic forms using enzymes like cytochrome P450 monooxygenases. ksu.eduresearchgate.net | Naturally tolerant grass species, some legumes. naturalareas.orgembrapa.br |

| Genetic Modification | Insertion of a gene encoding a resistant form of the ALS enzyme into the plant's genome. nih.gov | Transgenic imazapyr-tolerant cowpea. nih.govembrapa.br |

This table outlines the primary mechanisms by which plants can exhibit tolerance to imazapic.

Cellular and Subcellular Responses to ALS Inhibition in Plant Tissues

At the cellular level, the inhibition of ALS by this compound leads to a cascade of responses in plant tissues. The primary effect is the cessation of cell division and elongation in meristematic regions, such as root tips and shoot apices, due to the lack of essential branched-chain amino acids for protein synthesis. scielo.org.co This growth arrest is one of the earliest and most definitive symptoms of ALS inhibitor activity. scielo.org.co

While not the primary target, other cellular processes can be indirectly affected. Research on maize seedlings exposed to imazapic residues showed a decrease in plant height, root length, and dry mass, indicating a systemic impact on plant growth. cas.cz Furthermore, some studies have noted effects on chloroplasts and photosynthesis. For example, in soybean plants affected by imazapyr and imazapic carryover, there was evidence of increased lipid peroxidation, which can damage cellular membranes, including those of chloroplasts, and potentially lead to the degradation of key photosynthetic enzymes like RuBisCO. scite.ai This indicates that while the initial action is highly specific, the downstream consequences can be widespread within the plant cell.

Environmental Dynamics and Biogeochemical Fate of Imazapic Ammonium

Adsorption, Desorption, and Sorption Kinetics in Diverse Soil Matrices

The interaction of imazapic (B1663560) with soil particles, a process known as sorption, is a critical factor governing its availability for plant uptake, microbial degradation, and transport through the soil profile.

Detailed Research Findings:

Research indicates that the sorption of imazapic in soil is generally weak. awsjournal.org The Freundlich model is often used to describe its sorption isotherms. awsjournal.orgnih.gov Key factors influencing the adsorption and desorption of imazapic include:

Soil pH: Imazapic adsorption is highly dependent on soil pH. invasive.orgscielo.br Adsorption increases in acidic soils (lower pH) and decreases in alkaline soils (higher pH). invasive.orgscielo.brresearchgate.net This is because at lower pH, the imazapic molecule is more likely to be in its neutral form, which has a higher affinity for soil organic matter and clay surfaces. At pH values above 6.0, imazapic is predominantly in its anionic (negatively charged) form, leading to repulsion from negatively charged soil colloids and thus lower adsorption. awsjournal.org

Organic Matter and Clay Content: Soils with higher organic matter and clay content tend to exhibit greater adsorption of imazapic. nih.govinvasive.org These soil components provide more binding sites for the herbicide.

Iron and Aluminum Oxides: The presence of iron and aluminum oxides in the soil can also contribute to the adsorption of imazapic. nih.gov

Desorption studies show that a significant portion of the adsorbed imazapic can be released back into the soil solution. awsjournal.orgresearchgate.net In some Brazilian soils, a high desorption percentage (over 70%) was observed, suggesting a risk of leaching. awsjournal.org Conversely, in other soils, lower desorption (less than 50%) was noted, indicating a potential for the herbicide to persist and potentially injure sensitive crops grown in rotation. awsjournal.org

Table 1: Factors Influencing Imazapic Adsorption in Soil

| Soil Property | Influence on Adsorption | Reference |

| pH | Adsorption increases as pH decreases. | invasive.orgscielo.brresearchgate.net |

| Organic Matter | Higher organic matter leads to greater adsorption. | invasive.org |

| Clay Content | Higher clay content leads to greater adsorption. | nih.govinvasive.org |

| Iron & Aluminum Oxides | Presence of these oxides can increase adsorption. | nih.gov |

Microbial Degradation Pathways and Metabolite Formation in Soil and Aquatic Systems

Microbial degradation is a primary pathway for the dissipation of imazapic in the environment. herts.ac.ukinvasive.org

While the specific microbial species responsible for imazapic degradation are not extensively detailed in the provided search results, it is established that soil microorganisms play a crucial role. herts.ac.ukinvasive.org The degradation process is primarily an aerobic microbial activity. awsjournal.org Studies on the related imidazolinone herbicide, imazapyr (B1671738), have shown that intrinsic soil microbes are vital for its breakdown. hjkxyj.org.cn It is plausible that similar microbial communities, likely bacteria and fungi, are involved in the degradation of imazapic. However, some research suggests that a history of imazapyr and imazapic application may not necessarily increase the degradation rate, and in some cases, a mixture of these herbicides could inhibit the microbial activity responsible for their breakdown. scielo.br

The rate of imazapic biodegradation is influenced by several environmental factors:

Soil Moisture: Higher soil moisture content generally enhances microbial activity and thus accelerates the degradation of imazapic. mdpi.com

Temperature: Increased temperature, within an optimal range for microbial growth, leads to a faster degradation rate. mdpi.com

pH: Soil pH affects both the availability of imazapic and the activity of microbial populations. Degradation rates have been observed to increase with higher soil pH. mdpi.com

Organic Matter: While organic matter can increase adsorption, it can also support a more robust microbial community. However, some studies have found that the degradation rate of imazapic decreases with higher organic matter content, possibly due to increased sorption making the herbicide less available to microorganisms. mdpi.com

One proposed metabolic pathway for imazapic involves the oxidation of the methyl group on the pyridine (B92270) ring. nih.gov

Identification and Characterization of Key Microbial Communities Involved in Degradation

Photolytic and Hydrolytic Transformation Mechanisms in Aqueous and Surface Environments

Photolysis: Imazapic is susceptible to rapid degradation by sunlight (photolysis), particularly in aqueous solutions. herts.ac.ukinvasive.org The half-life of imazapic in water due to photolysis can be as short as one to two days. invasive.org On soil surfaces, photolysis is considered a less significant degradation pathway, with a much longer half-life. invasive.org

Hydrolysis: Imazapic is stable to hydrolysis under typical environmental pH conditions (pH 5, 7, and 9). epa.gov This means that chemical breakdown by reaction with water is not a significant environmental fate process. nih.gov

Leaching and Runoff Potential in Hydrological Systems and Groundwater Contamination

Due to its high water solubility and generally weak adsorption in many soil types, imazapic has the potential to be mobile in the soil and leach into groundwater. herts.ac.ukncats.ioepa.gov The risk of leaching is higher in permeable soils, especially where the water table is shallow. epa.govwisconsin.gov Alkaline soils, which exhibit lower adsorption of imazapic, also present a higher risk for leaching and potential groundwater contamination. scielo.br

Runoff from treated areas can also transport imazapic into surface water bodies. epa.govwisconsin.gov This is a particular concern in poorly draining soils and during heavy rainfall events. wisconsin.gov The U.S. Environmental Protection Agency (EPA) has noted that the use patterns and environmental fate characteristics of imazapic are associated with a compound that could leach to groundwater. epa.gov

Persistence and Half-Life Assessment in Various Environmental Compartments

Imazapic is considered to be moderately to highly persistent in soil. invasive.orgamazonaws.com Its half-life in soil can vary widely depending on environmental conditions, ranging from 31 to 410 days. herts.ac.ukinvasive.org An average soil half-life of 120 days is often cited. ncats.ioinvasive.orgnih.gov In anaerobic environments, such as deep soil or aquatic sediments, imazapic may persist for many years. amazonaws.com

In aquatic systems, the persistence of imazapic is largely dictated by the availability of light. regulations.gov In sunlit surface waters, it degrades rapidly through photolysis. herts.ac.ukinvasive.org However, in groundwater or deep surface water where light cannot penetrate, imazapic is expected to be very persistent. epa.govregulations.gov

Studies in Malaysian paddy fields found the half-life of imazapic in water to be between 21.59 and 23.74 days, while in the soil, it ranged from 25.02 to 38.51 days. iicbe.org This indicates that under those specific conditions, degradation was slower in the soil than in the water. iicbe.org

Table 2: Half-Life of Imazapic in Different Environmental Compartments

| Environmental Compartment | Half-Life (DT₅₀) | Conditions | Reference |

| Soil (Aerobic) | 31 - 410 days | Varies with soil type and climate | herts.ac.ukinvasive.org |

| Soil (Anaerobic) | Potentially many years | Deep soil/sediments | amazonaws.com |

| Aqueous Solution (Photolysis) | 1 - 2 days | Sunlight exposure | invasive.org |

| Paddy Water | 21.59 - 23.74 days | Field conditions | iicbe.org |

| Paddy Soil | 25.02 - 38.51 days | Field conditions | iicbe.org |

Ecological Impact and Interactions with Non Target Organisms

Effects on Non-Target Terrestrial Flora and Ecosystem Biodiversity

As a herbicide, imazapic (B1663560) can inadvertently affect plants it is not intended to control, leading to shifts in plant community structure and biodiversity. wisconsin.gov Its mode of action, the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, is specific to plants and is not present in animals, which is why it has low toxicity to fauna. invasive.org However, this mechanism can damage a range of non-target plants. wisconsin.gov

Research has shown that native trees and shrubs exhibit varied tolerance to imazapic. wisconsin.gov In restoration efforts for the Gunnison sage-grouse, a fall application of imazapic effectively reduced the invasive downy brome (cheatgrass) but also led to a significant decline in native forbs by 84% and non-native forbs by 80% in the following summer. researchgate.net While some native grasses were negatively impacted, others were not affected. researchgate.net Such damage to native forbs could be detrimental to wildlife that depends on them. researchgate.net

Studies in Minnesota on the establishment of warm-season grasses and wildflowers found that imazapic treatment caused "pronounced" injury to the grass species in one of two study years. nationbuilder.com Furthermore, the research indicated that avoiding herbicides altogether resulted in greater species diversity and better wildflower stands compared to most of the imazapic treatments tested. nationbuilder.com Susceptible plant species can be damaged by very small amounts of imazapic. nationbuilder.com The application of imazapyr (B1671738) and imazapic was also found to have a negative effect on the development of ryegrass and clover used as cover crops, particularly at higher doses. scielo.br

Aquatic Ecotoxicology: Effects on Non-Target Aquatic Organisms

While imazapic is intended for terrestrial use, runoff and spray drift can lead to its presence in aquatic environments. wisconsin.govarborchem.com The compound is highly soluble in water and can be mobile in surface waters, though it degrades rapidly in water via photolysis, with a half-life of one to two days. wisconsin.govepa.gov

Imazapic is considered essentially non-toxic to fish and aquatic invertebrates. wisconsin.govinvasive.org Acute toxicity tests consistently show high LC50 values (the concentration that kills 50% of the test population) for various species, indicating low acute toxicity. wisconsin.govinvasive.orgusda.govepa.gov

However, aquatic plants, particularly macrophytes, are much more sensitive. wisconsin.govusda.gov The duckweed Lemna gibba is particularly susceptible, with a reported EC50 (the concentration that causes a specified effect in 50% of the population) of 6.1 µg/L. wisconsin.govusda.gov Algae appear to be less sensitive than macrophytes. usda.gov One study found that imazapic was not toxic to three species of tropical freshwater algae at concentrations up to 1,100 µg/L. researchgate.net

| Organism Group | Species | Endpoint | Value (mg/L) | Toxicity Category | Reference |

|---|---|---|---|---|---|

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | >100 | Practically Non-toxic | invasive.orgepa.gov |

| Fish | Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | >100 | Practically Non-toxic | invasive.orgepa.gov |

| Invertebrate | Water Flea (Daphnia magna) | 48-hour EC50 | >100 | Practically Non-toxic | invasive.orgherts.ac.uk |

| Aquatic Plant | Duckweed (Lemna gibba) | EC50 | 0.0061 | Highly Toxic | wisconsin.govusda.gov |

| Algae | Pediastrum duplex | 72-hour IC10 | >1.1 | Not Toxic at Tested Concentrations | researchgate.net |

| Algae | Monoraphidium arcuatum | 72-hour IC10 | >1.1 | Not Toxic at Tested Concentrations | researchgate.net |

While acute lethality for aquatic animals is low, sublethal effects can still occur. For the related herbicide imazapyr, a decrease in shell deposition was observed in the eastern oyster, representing a sublethal effect. nih.gov Studies on imazapic show that LC50 values for reproductive effects in aquatic animals were greater than 100 mg/L, indicating a low risk of reproductive effects at environmentally relevant concentrations. wisconsin.govusda.gov However, the high toxicity to aquatic plants like duckweed suggests that imazapic has the potential to disrupt the base of the aquatic food web, which could indirectly affect the reproduction, growth, and behavior of aquatic biota that rely on these plants for food and habitat. wisconsin.govusda.gov

Assessment of Acute and Chronic Toxicity Endpoints for Algae, Invertebrates, and Fish

Interactions with Terrestrial Arthropods, Including Beneficial Insect Species

Imazapic-ammonium, and its active component imazapic, belongs to the imidazolinone class of herbicides. regulations.gov This class of chemicals targets the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of specific amino acids in plants. regulations.govinvasive.org This enzyme is not present in animals, which generally results in very low toxicity to mammals, birds, fish, and insects. regulations.govinvasive.org

Research and ecological risk assessments have consistently characterized imazapic as practically non-toxic to terrestrial invertebrates, including beneficial insects such as honey bees. epa.govepa.govwisconsin.gov Studies submitted for regulatory review show high toxicity thresholds for these organisms. For instance, the acute contact toxicity study on honey bees determined a Lethal Dose (LD50) greater than 100 micrograms per bee, leading to its classification as practically non-toxic to this key pollinator. epa.gov Another study noted that at doses corresponding with typical application rates, mortality in honeybees was not significantly different from the control group. wisconsin.gov

While direct toxicity is low, the U.S. Environmental Protection Agency (EPA) has noted that a lack of specific data on larval honey bee toxicity could lead to precautionary assumptions about potential effects on pollinators. regulations.gov The primary risk to terrestrial ecosystems is generally considered to be the herbicidal effect on non-target plants, which can indirectly affect wildlife, including invertebrates, by altering their habitat and food sources. mass.gov Reports of adverse effects on insects and other terrestrial invertebrates are minimal. regulations.gov

Table 1: Toxicity of Imazapic to Terrestrial Invertebrates

| Species | Endpoint | Toxicity Value | Toxicity Classification | Source |

|---|---|---|---|---|

| Honey Bee (Apis mellifera) | Acute Contact LD50 | >100 µg/bee | Practically non-toxic | epa.gov |

| Honey Bee (Apis mellifera) | No Observed Effect Level (NOEL) | 36 µg/bee | - | epa.gov |

| Honey Bee (Apis mellifera) | Mortality at high dose (100 µg/L) | 25% mortality observed | - | wisconsin.gov |

| Honey Bee (Apis mellifera) | Mortality at low application rate (36 µg/L) | Not significantly different from control | - | wisconsin.gov |

Bioaccumulation and Biotransformation Potential within Ecological Food Webs (excluding human food chains)

Bioaccumulation refers to the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. diva-portal.org This can occur through uptake from the environment (bioconcentration) or through the consumption of contaminated food (trophic transfer). diva-portal.orgresearchgate.net Biotransformation is the chemical modification of substances within an organism, which can lead to detoxification and excretion.

The potential for imazapic to bioaccumulate is considered low. invasive.orgamazonaws.com Although some sources mention a moderate potential for bioaccumulation based on its octanol-water partition coefficient (Kow), experimental studies in animals have shown that imazapic is rapidly excreted and does not build up in tissues. amazonaws.comnih.gov For example, studies in rats demonstrated that a large percentage of ingested imazapic was excreted within 24 hours, primarily in urine and feces as the parent compound. invasive.orgamazonaws.comnih.gov This rapid elimination prevents significant accumulation in individual organisms and reduces the likelihood of biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain. invasive.orgmdpi.com

Imazapic is categorized as persistent in soil environments, with an average half-life of around 120 days, and its primary degradation mechanism is microbial activity. invasive.orgwisconsin.gov In aquatic environments, it is degraded rapidly by sunlight through photolysis. invasive.orgherts.ac.uk However, in conditions where light cannot penetrate, such as in groundwater or deep aquatic sediments, imazapic can be very persistent. regulations.gov Its high water solubility and mobility mean it has the potential to leach into groundwater. regulations.govherts.ac.uk The combination of persistence in soil and mobility in water constitutes a potential environmental risk, primarily related to the contamination of water resources rather than accumulation in food webs. scielo.br

Table 2: Bioaccumulation and Persistence of Imazapic

| Parameter | Value | Rating / Implication | Source |

|---|---|---|---|

| Bioaccumulation Potential | Low | Rapidly excreted by animals; does not accumulate in tissues. | invasive.orgamazonaws.comnih.gov |

| Bioconcentration Factor (BCF) | 0.11 | Low | amazonaws.com |

| Octanol/Water Partition Coefficient (Kow) | 295 | Moderate affinity for organic material. | amazonaws.com |

| Soil Half-Life (Aerobic) | ~120 days (ranges from 31 - 410 days) | Moderately to highly persistent. | invasive.orgwisconsin.govamazonaws.com |

| Aquatic Photolysis Half-Life | Rapid degradation | Primary dissipation route in sunlit water. | invasive.orgherts.ac.uk |

| Primary Degradation Mechanism | Microbial activity (soil); Photolysis (water) | Degradation is dependent on environmental conditions. | invasive.org |

Mechanisms of Herbicide Resistance Evolution in Weed Populations

Target-Site Resistance (TSR) Mechanisms: ALS Gene Mutations

Target-site resistance is the most prevalent mechanism of resistance to ALS-inhibiting herbicides. bioone.org It arises from mutations in the ALS gene, which encodes the acetolactate synthase enzyme. These mutations alter the herbicide's binding site on the enzyme, reducing its ability to inhibit the enzyme's function. bioone.org Consequently, the plant can continue to produce essential branched-chain amino acids—valine, leucine, and isoleucine—even in the presence of the herbicide.

Identification of Specific Amino Acid Substitutions and Their Impact on ALS Enzyme Activity

Specific point mutations in the ALS gene lead to amino acid substitutions at key positions within the enzyme, conferring resistance to imazapic (B1663560). Research has identified several critical amino acid substitutions that impact the efficacy of imazapic and other ALS inhibitors.

Common amino acid substitutions conferring resistance to ALS inhibitors include those at positions Pro-197, Trp-574, and Ser-653. nih.govresearchgate.netcambridge.orgresearchgate.net For instance, a Pro-197 to Ile substitution was identified in an Amaranthus palmeri population resistant to imazethapyr (B50286), a closely related imidazolinone herbicide. nih.gov Similarly, Trp-574 to Leu and Ser-653 to Asp substitutions have also been documented in resistant A. palmeri. nih.gov The Trp-574 to Leu mutation is known to confer broad resistance to multiple classes of ALS-inhibiting herbicides. google.com The Ser-653 to Asn substitution has been specifically linked to resistance to imazapic and imazapyr (B1671738) in weedy rice. nih.govbiorxiv.org

The impact of these substitutions on ALS enzyme activity varies. An in vitro enzyme assay on a resistant A. palmeri population with Pro-197-Ile, Trp-574-Leu, and Ser-653-Asp mutations showed the ALS enzyme was significantly less susceptible to imazethapyr, with a resistance index of 88.6-fold. nih.gov This demonstrates that the altered enzyme can function effectively despite the presence of the herbicide.

Table 1: Documented Amino Acid Substitutions in the ALS Gene Conferring Resistance to Imazapic and Related ALS Inhibitors

| Amino Acid Substitution | Weed Species | Herbicide(s) | Reference |

|---|---|---|---|

| Pro-197-Ile | Amaranthus palmeri | Imazethapyr | nih.gov |

| Trp-574-Leu | Amaranthus palmeri, Weedy Rice | Imazethapyr, Imazapic, Imazapyr | nih.govgoogle.com |

| Ser-653-Asp | Amaranthus palmeri | Imazethapyr | nih.gov |

| Ser-653-Asn | Weedy Rice | Imazapic, Imazapyr | nih.govbiorxiv.org |

| Pro-197-Ser | Cyperus difformis | Bensulfuron-methyl, Imazapic | cambridge.org |

| Asp-376-Glu | Cyperus difformis | Bensulfuron-methyl, Imazapic | cambridge.org |

Molecular Characterization of Resistant ALS Alleles and Gene Duplication

Molecular analysis of resistant weed populations reveals the genetic basis of TSR. Sequencing of the ALS gene is a common method to identify the specific nucleotide changes responsible for amino acid substitutions. For example, in a resistant Amaranthus palmeri population, nucleotide mutations were found to cause the Pro-197-Ile, Trp-574-Leu, and Ser-653-Asp substitutions. nih.gov In some cases, individual plants can carry more than one mutation. In one study, 45% of resistant A. palmeri individuals had two different ALS gene mutations, and 2% had all three identified mutations. nih.gov

The development of herbicide-resistant quinoa lines through mutagenesis has also provided insight into the molecular changes in the ALS gene. dergipark.org.tr For instance, a cytosine to adenine (B156593) substitution was observed in one resistant line, while another showed a thymine (B56734) to guanine (B1146940) substitution. dergipark.org.tr

While single nucleotide polymorphisms (SNPs) are the primary cause of TSR, gene duplication, where the plant produces more copies of the ALS gene, has not been identified as a resistance mechanism to imazapic in some studied populations. nih.gov

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. croplife.org.au These mechanisms are generally more complex than TSR and can confer resistance to herbicides with different modes of action. bioone.org

Role of Enhanced Metabolism: Cytochrome P450 Monooxygenases and Other Enzymes

One of the primary NTSR mechanisms is enhanced metabolism, where the resistant plant can more rapidly detoxify the herbicide. nmsu.edu This process is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). mdpi.com

P450s are a large and diverse group of enzymes that play a crucial role in the detoxification of various foreign compounds, including herbicides. scielo.org.cotennessee.edu They can modify the herbicide molecule through reactions like hydroxylation or dealkylation, rendering it non-toxic. scielo.org.co Studies have shown that the use of P450 inhibitors, such as malathion (B1675926), can reverse resistance to imidazolinone herbicides in some weed biotypes, indicating the involvement of these enzymes in the resistance mechanism. scielo.org.coscielo.brawsjournal.org For example, in Echinochloa crus-galli var. mitis biotypes resistant to a mixture of imazapyr and imazapic, the application of malathion increased the herbicide's effectiveness, suggesting that P450s were metabolizing the herbicides. scielo.org.co

Reduced Absorption, Translocation, and Increased Sequestration

Other NTSR mechanisms involve alterations in the uptake, movement, and storage of the herbicide within the plant. nmsu.edu

Reduced Absorption: Some resistant plants may have a modified cuticle or other barriers that limit the amount of herbicide that penetrates the leaves. redalyc.org For instance, a study on an imazethapyr-resistant Euphorbia heterophylla population found that it had a higher density of epicuticular wax on its leaves, which was correlated with reduced herbicide penetration. redalyc.org

Reduced Translocation: Even if the herbicide is absorbed, its movement to the target site in the meristematic tissues can be hindered in resistant plants. scielo.brawsjournal.org This can be due to various factors, including impaired transport within the plant's vascular system.

Increased Sequestration: In this mechanism, the herbicide is transported to and stored in cellular compartments, such as the vacuole, where it cannot reach the ALS enzyme. nmsu.edu This effectively removes the herbicide from the site of action.

Population Genetics and Evolutionary Dynamics of Resistance Development in Weed Species

The evolution of herbicide resistance in a weed population is a classic example of natural selection. The initial frequency of resistant individuals in an unselected population is typically very low. nih.gov However, the repeated application of a herbicide like imazapic creates intense selection pressure, favoring the survival and reproduction of these rare resistant individuals. bioone.orgcambridge.org Over time, the frequency of the resistance allele(s) increases within the population, leading to a noticeable decline in herbicide efficacy.

The rate at which resistance evolves is influenced by several factors, including:

The initial frequency of resistance genes: Populations with a higher initial frequency of resistance alleles will develop resistance more quickly. nih.gov

The intensity of selection pressure: The more frequently a herbicide is used, the faster resistance will evolve. bioone.org

The genetics of resistance: Resistance conferred by a single, dominant gene tends to spread more rapidly than resistance involving multiple genes or recessive traits.

The biology of the weed species: Factors such as seed production, dormancy, and dispersal mechanisms can influence the spread of resistance.

In outcrossing species like Amaranthus palmeri, gene flow through pollen can facilitate the spread of resistance alleles between different populations. nih.gov The presence of multiple resistance mutations within a single population further highlights the complex evolutionary dynamics at play. nih.gov

Cross-Resistance and Multiple Resistance Patterns in Weed Biotypes

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, with cross-resistance and multiple resistance being two key phenomena that complicate weed management strategies. Cross-resistance occurs when a weed biotype develops resistance to two or more herbicides from different chemical families due to a single resistance mechanism. unl.edu In contrast, multiple resistance is the phenomenon where a weed biotype is resistant to herbicides from different modes of action (MOA) due to the presence of two or more distinct resistance mechanisms. unl.edumontana.edu

Imazapic-ammonium, an imidazolinone herbicide, belongs to the acetolactate synthase (ALS) inhibitor group (Group 2). researchgate.netcroplife.org.au Resistance to this group of herbicides is widespread, with over 170 weed species globally having confirmed resistance. croplife.org.au The high frequency of resistance is attributed to several factors, including the intensive use of these herbicides, their high efficacy on susceptible biotypes, and the relatively high initial frequency of resistance genes in weed populations. researchgate.netcroplife.org.auuq.edu.au

Cross-Resistance:

Cross-resistance to ALS-inhibiting herbicides, including this compound, is frequently linked to target-site mutations in the ALS gene. researchgate.net Specific amino acid substitutions in the ALS enzyme can confer varying levels of resistance to different chemical families within the ALS inhibitor group, such as sulfonylureas (SU), imidazolinones (IMI), triazolopyrimidines (TP), pyrimidinyl-thio-benzoates (PTB), and sulfonyl-aminocarbonyl-triazolinones (SCT). researchgate.netcambridge.org

For instance, a single point mutation at the Pro-197 position in the ALS enzyme can provide resistance to both sulfonylurea and imidazolinone herbicides. unl.edu Different substitutions at this and other positions, such as Ala-122, Ala-205, Asp-376, Trp-574, and Ser-653, result in diverse cross-resistance patterns. researchgate.netcambridge.org Research on Raphanus raphanistrum (wild radish) has shown that plants with a Trp-574-Leu mutation were resistant to SU, TP, and IMI herbicide families, while those with an Asp-376-Glu mutation exhibited high resistance to some SU and TP herbicides but remained sensitive to imazapyr, another imidazolinone. cambridge.org Similarly, in Lolium rigidum (rigid ryegrass), a Trp-574-Leu mutation conferred resistance to both sulfometuron (B1207853) (an SU) and imazapyr (an IMI). cambridge.org

A study on weedy rice (Oryza sativa) in Malaysia documented a biotype with cross-resistance to both imazapic and imazapyr. scielo.br This resistant weedy rice was 54-fold more resistant to imazapic and 89-fold more resistant to imazapyr than the susceptible biotype. scielo.br

Non-target-site resistance (NTSR), particularly enhanced metabolism via cytochrome P450 monooxygenases, can also lead to cross-resistance. unl.eduhracglobal.com This mechanism can confer unpredictable resistance patterns across different herbicide chemistries. cambridge.org For example, some Lolium rigidum populations selected with ACCase-inhibiting herbicides have shown cross-resistance to ALS inhibitors without prior exposure, a phenomenon attributed to enhanced metabolism. hracglobal.com

Table 1: Examples of Cross-Resistance to this compound and Other ALS Inhibitors in Weed Biotypes

| Weed Species | Herbicide(s) with Cross-Resistance | Resistance Mechanism (if known) | Reference(s) |

| Lolium rigidum | Imazapyr, Sulfometuron | Target-site mutation (Trp-574-Leu) | cambridge.org |

| Raphanus raphanistrum | Imazamox (B1671737), Imazethapyr, Chlorsulfuron, Metosulam | Target-site mutation (Asp-376-Glu) | cambridge.org |

| Oryza sativa (weedy rice) | Imazapic, Imazapyr | Not specified in detail | scielo.br |

| Erigeron canadensis | Cloransulam, Chlorimuron, Imazethapyr, Bispyribac | Target-site mutation (Trp574 to Leu) | weedscience.org |

| Erigeron sumatrensis | Imazapic, Chlorimuron-ethyl, Trifloxysulfuron-sodium, Cloransulam-methyl | Target-site mutation (Pro197Ser) | mdpi.com |

Multiple Resistance:

Multiple resistance presents a more complex challenge for weed control as it involves resistance to herbicides with different modes of action. unl.edu A weed biotype with multiple resistance may possess two or more resistance mechanisms, such as a target-site mutation for one herbicide group and enhanced metabolism for another. unl.edu

For example, a Kochia scoparia population was found to have target-site resistance to both triazine (a PSII inhibitor) and ALS-inhibiting herbicides, carrying two distinct mutations. unl.edu Some populations of Lolium rigidum in Australia exhibit multiple resistance to up to six herbicide sites of action, including ALS inhibitors like imazapyr. weedscience.org These populations may have both target-site and non-target-site resistance mechanisms. grdc.com.au

The evolution of multiple resistance is often a consequence of sequential use of different herbicide modes of action to control a weed population that has already developed resistance to one group. awsjournal.org For instance, a Conyza canadensis (horseweed) population was identified with resistance to both atrazine (B1667683) (a PSII inhibitor) and ALS inhibitors due to two separate target-site mutations (psbA and ALS genes). weedscience.org This highlights the risk of selecting for multiple resistance when rotating herbicides without integrating other weed management tactics. weedscience.org

Table 2: Examples of Multiple Resistance Involving ALS Inhibitors in Weed Biotypes

| Weed Species | Herbicide Groups with Resistance | Resistance Mechanisms (if known) | Reference(s) |

| Kochia scoparia | ALS inhibitors, PSII inhibitors (Triazines) | Target-site mutations for each group | unl.edu |

| Lolium rigidum | ACCase inhibitors, ALS inhibitors, and others | Target-site resistance and enhanced metabolism | unl.eduweedscience.org |

| Conyza canadensis | ALS inhibitors, PSII inhibitors (Atrazine) | Target-site mutations (ALS and psbA genes) | weedscience.org |

| Amaranthus species | ALS inhibitors, PSII inhibitors, EPSPS inhibitors, and others | Multiple target-site and non-target-site mechanisms | awsjournal.org |

The intricate patterns of cross- and multiple resistance underscore the complexity of herbicide resistance and the need for integrated weed management strategies that go beyond simple herbicide rotation. researchgate.net Understanding the specific resistance mechanisms present in a weed population is crucial for selecting effective alternative herbicides and developing sustainable weed control programs. cambridge.orgresearchgate.net

Advanced Analytical Methodologies for Imazapic Ammonium Detection and Quantification

Sample Preparation and Extraction Techniques from Environmental and Biological Matrices (Soil, Water, Plant Tissue)

Effective sample preparation is a critical first step to isolate Imazapic-ammonium from complex matrices like soil, water, and plant tissue, and to remove interfering substances.

Soil: A common method for extracting imazapic (B1663560) from soil involves using a basic solution, such as 0.5 N sodium hydroxide (B78521) (NaOH), followed by shaking. epa.govnih.gov The extract is then acidified to precipitate humic materials. epa.gov Another approach utilizes 10 µM ammonium (B1175870) acetate (B1210297) for extraction. ukm.myiicbe.org Solid-phase extraction (SPE) is a widely used cleanup technique. For soil extracts, C18 SPE cartridges are often employed for purification. epa.govepa.gov In some cases, a combination of C18 and strong cation exchange (SCX) SPE cartridges is used for further cleanup. epa.govepa.gov Liquid-liquid extraction (LLE) with solvents like dichloromethane (B109758) has also been applied. aloki.hu

Water: For water samples, direct injection into the analytical system is sometimes possible, especially if high concentrations are expected. iicbe.orgnih.gov However, for trace analysis, a concentration step is usually necessary. nih.gov Solid-phase extraction is the most common technique for extracting and concentrating imazapic from water. Various SPE cartridges have been tested, including C18, Bond Elut-PPL, and HyperSep Retain PEP, with HyperSep Retain PEP showing high recovery rates. utm.myanalis.com.my The pH of the water sample is often adjusted to around 3.0 before passing it through the SPE cartridge. analis.com.my

Plant Tissue: Extraction from plant tissues like grass, hay, and peanuts is often performed using a mixture of methanol, water, and acetone. fao.org For ruminant tissues, extraction with acidic acetonitrile (B52724) in hexane (B92381) is a common practice, followed by solvent partitioning and SPE for cleanup. fao.org In wheat leaf tissue, the presence of imazapic has been confirmed through analytical testing, which can help diagnose potential herbicide injury to crops. grdc.com.au

A summary of extraction techniques is presented below:

| Matrix | Extraction Method | Cleanup Technique | Key Findings |

|---|---|---|---|

| Soil | 0.5 N Sodium Hydroxide epa.govnih.gov | Acid precipitation, C18 SPE, C18 & SCX SPE epa.govepa.gov | 0.5M NaOH provides better recovery than 0.1M KCl. utm.my |

| 10 µM Ammonium Acetate ukm.myiicbe.org | Direct injection after centrifugation and filtration ukm.my | Good recovery rates (83-106%) achieved. ukm.my | |

| Water | Direct Injection iicbe.orgnih.gov | None (for higher concentrations) | Simple and rapid for routine monitoring. iicbe.org |

| Solid-Phase Extraction (SPE) utm.myanalis.com.my | C18, Bond Elut-PPL, HyperSep Retain PEP cartridges utm.myanalis.com.my | HyperSep Retain PEP showed the best recovery (over 118%). utm.my | |

| Plant Tissue | Methanol:Water:Acetone (1:1:1) fao.org | Not specified | Extracted 76-96% of total radioactive residue from peanut plants. fao.org |

| Ruminant Tissue | Acidic Acetonitrile in Hexane fao.org | Solvent partitioning, SPE fao.org | Suitable for analyzing residues in meat and fat. fao.org |

Chromatographic Separation and Detection Methods

Chromatographic techniques are the cornerstone for the separation and detection of this compound and its metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or diode-array detector (DAD) is a robust and widely used method for the quantification of imazapic. ukm.myiicbe.organalis.com.my

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and acidified water (often with formic or acetic acid to a pH of around 2.8-3.0). iicbe.organalis.com.my The ratio of acetonitrile to water is optimized to achieve the best separation. iicbe.organalis.com.my

Column: Reversed-phase columns, such as C18 or C8, are typically used for separation. iicbe.orgiicbe.org

Detection: Detection is usually performed at a wavelength of around 251-255 nm. ukm.myiicbe.org One study identified the optimal wavelength for imazapic detection as 252 nm. analis.com.my

Performance: This method allows for the simultaneous determination of imazapic and other related herbicides, like imazapyr (B1671738), in a single run, often in under 6 minutes. ukm.myiicbe.org The limit of detection (LOD) and limit of quantification (LOQ) can vary depending on the specific method and matrix, with reported LODs ranging from 0.25 to 0.46 mg L⁻¹ and LOQs from 0.74 to 1.37 mg L⁻¹ in one study. ukm.my Another method reported a lowest detection limit for imazapic of 1 ppb. iicbe.org

A summary of HPLC-UV/DAD methods is presented below:

| Parameter | Method 1 iicbe.org | Method 2 ukm.my | Method 3 analis.com.my |

|---|---|---|---|

| Column | Agilent Zorbax SB-C18 | Not specified | Zorbax StableBond C18 |

| Mobile Phase | Acetonitrile & water with 10% acetic acid (pH 2.8) | Acetonitrile & 0.1% formic acid | Acetonitrile & water with acetic acid (pH 3.0) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.2 mL/min |

| Detection Wavelength | 251 nm | 255 nm | 252 nm |

| Retention Time | 4.66 min | 3.06 min | 3.12 min |

For highly sensitive and selective analysis, especially at trace levels and for the identification of metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. epa.govepa.govepa.gov

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used. epa.govfao.org

Detection: The method involves monitoring specific precursor-to-product ion transitions for both quantification and confirmation. For imazapic, a common transition is m/z 276.1 → 231.0. epa.govepa.gov

Sensitivity: LC-MS/MS offers very low limits of detection. For instance, a method for soil analysis reported a limit of quantitation (LOQ) of 0.001 mg/kg and a limit of detection (LOD) of 0.048 µg/kg. epa.govepa.gov For water analysis, an LOQ of 0.05 ppb has been validated. epa.gov

Applications: This technique is crucial for regulatory monitoring and has been used to determine residues of imazapic and its major metabolite, CL 354825 , in soil and water. epa.govepa.govepa.gov It is also used to confirm results from other methods like capillary electrophoresis. nih.gov

Capillary Electrophoresis (CE) has emerged as a viable alternative for the analysis of imazapic and other imidazolinone herbicides. nih.govepa.govnih.gov

Principle: CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary. It is known for its high separation efficiency and simplicity. researchgate.net

Application: CE methods have been developed and validated for the determination of imazapic and its metabolites in various matrices, including grass forage, hay, and ruminant commodities like milk and tissues. epa.govepa.gov

Performance: A validated CE method for grass reported a limit of quantitation (LOQ) of 0.50 ppm for imazapic and its metabolites. epa.gov For soil, a CE method with a validated sensitivity of 2.0 ppb has been established. nih.gov

Limitations: A key limitation of CE can be its inadequate limits of detection for some applications, though advancements in on-column trace enrichment techniques are addressing this issue. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Immunoassays, Biosensors, and Other Rapid Detection Technologies

While chromatographic methods are highly accurate, they can be time-consuming and require expensive equipment. Therefore, rapid detection technologies are being developed for screening purposes.

Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays (ELISA) have been developed for the class of imidazolinone herbicides. researchgate.net These assays use antibodies that can recognize and bind to the herbicides. While they are effective for screening, sample pretreatment is often still required for soil samples. researchgate.net

Immunochromatographic Assays (ICA): These are rapid, strip-based tests. While a specific ICA for imazapic is not detailed in the provided context, an ICA for the related imidazolinone herbicide imazaquin (B1671739) has been successfully developed, suggesting the potential for similar technology for imazapic. rsc.org

Biosensors: Fiber optic immunosensors have been developed for other imidazolinone herbicides like imazethapyr (B50286), demonstrating the feasibility of this technology for rapid and reusable detection. acs.orgacs.org Enzyme-based biosensors, which detect the inhibitory effect of herbicides on specific enzymes, are another area of research with potential for broad-spectrum pesticide detection. nih.gov

Bioassays: Plant-based bioassays can be used as a rapid method to diagnose resistance to herbicides like imazapic. aip.org For example, the growth of a susceptible rice cultivar can be used to indicate the presence of the herbicide in soil or water. aip.org

Method Validation, Quality Assurance, and Inter-Laboratory Comparison in Environmental Analysis

To ensure the reliability and accuracy of analytical data, rigorous method validation and quality assurance protocols are essential.

Quality Assurance: Quality assurance measures include the use of certified reference materials, analysis of blank samples to check for contamination, and adherence to Good Laboratory Practice (GLP) standards. epa.gov

Inter-Laboratory Comparison: Independent laboratory validations (ILV) are often required by regulatory bodies. epa.govepa.govepa.gov In an ILV, a different laboratory performs the analysis using the same method to ensure its reproducibility and robustness. epa.gov These comparisons are critical for establishing a method as a standard for regulatory purposes. However, issues such as a lack of independence between the original and validating labs can sometimes compromise the validation process. epa.gov Routine recovery tests, where a known amount of the herbicide is added to a sample, can provide confidence in the reported results. grdc.com.au

Sustainable Management Strategies and Future Research Directions

Integration of Imazapic-ammonium into Integrated Weed Management (IWM) Frameworks

Integrated Weed Management (IWM) is a holistic approach that combines various weed control tactics to manage weed populations in a way that is economically viable, environmentally sound, and sustainable. usda.gov The integration of this compound into IWM frameworks is essential for its long-term effectiveness and to reduce over-reliance on a single mode of action. usda.govoapen.org

A successful IWM program involving this compound typically includes a combination of the following practices:

Crop Rotation: Rotating crops disrupts weed life cycles and allows for the use of different herbicide modes of action, reducing the selection pressure for resistance to any single herbicide, including this compound. cdms.net

Mechanical and Cultural Controls: Practices such as tillage, manual weeding, and optimizing crop planting density and row spacing can help to reduce weed populations and their competitiveness. usda.govepa.gov

Use of Multiple Herbicide Modes of Action: Tank-mixing this compound with herbicides from different mode-of-action groups or applying them sequentially provides multiple effective mechanisms for weed control, which is a cornerstone of resistance management. cdms.netepa.gov

Biological Control: In some systems, the use of native herbivores or pathogens can supplement chemical control. For instance, combining imazapic (B1663560) application with the fungal pathogen Pyrenophora semeniperda has been explored to control invasive grasses. oapen.org

Preventative Measures: Preventing the introduction and spread of weed seeds by cleaning equipment and managing weed seed banks is a fundamental aspect of IWM. usda.gov

The goal of integrating this compound into an IWM framework is to create a multi-pronged attack on weed populations, making it more difficult for resistance to develop and ensuring the sustainability of the cropping system. mdpi.com

Development of Novel Resistance Management Technologies and Strategies

The evolution of herbicide-resistant weeds is a significant threat to the continued utility of this compound, which belongs to the Group 2 herbicides that inhibit the acetolactate synthase (ALS) enzyme. epa.gov Resistance can arise from target-site mutations or non-target-site mechanisms. croplife.org.au To combat this, several novel technologies and strategies are under development.

Key Strategies for Resistance Management:

Herbicide Combinations: The use of pre-packaged mixtures or tank mixes of herbicides with different modes of action is a primary strategy. epa.govcroplife.org.au For example, formulations combining imazapic with other herbicides are available. titanag.com.au

Herbicide Rotation: Systematically rotating between different herbicide groups from one season to the next is crucial to prevent the selection of resistant weed biotypes. croplife.org.au

Genetically Modified Crops: The development of crops with stacked herbicide tolerance traits allows for the use of multiple herbicides with different modes of action, providing more robust weed control and resistance management options. weizmann.ac.il

Controlled-Release Formulations: Research into encapsulating herbicides like imazapic in materials such as chitosan (B1678972) nanoparticles or clays (B1170129) is ongoing. tandfonline.commdpi.com These formulations aim to provide a slow, controlled release of the active ingredient, which can enhance efficacy and reduce the amount of herbicide needed, thereby lowering the risk of resistance development. tandfonline.com

A proactive and integrated approach to resistance management is vital to preserve the effectiveness of this compound for future agricultural use. cdms.net

Bioremediation and Phytoremediation Approaches for Environmental Residues

Given the persistence of this compound in some soil types, there is growing interest in biological methods to clean up environmental residues. awsjournal.org Bioremediation and phytoremediation are two promising, environmentally friendly technologies for this purpose. scielo.brscite.aicabidigitallibrary.org

Bioremediation utilizes microorganisms to break down contaminants. Research has shown that microbial degradation is a primary dissipation mechanism for imidazolinone herbicides like imazapic. tandfonline.com The presence of certain bacteria can significantly enhance the breakdown of these herbicides in the soil. For example, Brevibacterium sp. IM9601 has been identified as a novel bacterium capable of utilizing imazethapyr (B50286), a related imidazolinone, as a carbon source, suggesting potential for similar applications with imazapic. nih.gov

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. awsjournal.org Several plant species have been identified for their potential to remediate soils contaminated with imazapic and other imidazolinones. This can occur through various mechanisms, including:

Phytostimulation: The plant's roots release substances that stimulate microbial activity in the rhizosphere, enhancing the biodegradation of the herbicide. tandfonline.comresearchgate.net Leguminous species, in particular, have shown a great capacity to promote microbial activity, leading to high rates of imidazolinone biodegradation. tandfonline.comresearchgate.net

Phytotransformation: The plant takes up the herbicide and breaks it down into less toxic compounds. researchgate.net

Table 1: Plant Species with Potential for Phytoremediation of Imazapic-Contaminated Soil

| Species | Common Name | Family | Findings | Reference(s) |

|---|---|---|---|---|

| Glycine max | Soybean | Fabaceae | Potentially promising for phytoremediation, adapted to hydromorphic environments. | scielo.br, researchgate.net, scite.ai, cabidigitallibrary.org |

| Lolium multiflorum | Italian Ryegrass | Poaceae | Potentially promising for phytoremediation, adapted to hydromorphic environments. | scielo.br, researchgate.net, scite.ai, cabidigitallibrary.org |

| Lotus corniculatus | Birdsfoot Trefoil | Fabaceae | Potentially promising for phytoremediation, adapted to hydromorphic environments. | scielo.br, researchgate.net, scite.ai, cabidigitallibrary.org |

| Vicia sativa | Common Vetch | Fabaceae | Capable of phytoremediation, though establishment may be reduced in anoxic soils. | scielo.br, awsjournal.org, researchgate.net, scite.ai, cabidigitallibrary.org |

| Crotalaria juncea | Sunn Hemp | Fabaceae | Capable of phytoremediation, though establishment may be reduced in anoxic soils. | scielo.br, researchgate.net, cabidigitallibrary.org, scite.ai, cabidigitallibrary.org |

| Canavalia ensiformis | Jack Bean | Fabaceae | Capable of phytoremediation, though establishment may be reduced in anoxic soils. | scielo.br, researchgate.net, scite.ai, cabidigitallibrary.org |

| Stizolobium aterrimum | Black Mucuna | Fabaceae | Capable of phytoremediation, though establishment may be reduced in anoxic soils. | scielo.br, researchgate.net, scite.ai, cabidigitallibrary.org |

| Raphanus sativus | Radish | Brassicaceae | Capable of phytoremediation, though establishment may be reduced in anoxic soils. | scielo.br, researchgate.net, cabidigitallibrary.org, scite.ai, cabidigitallibrary.org |

| Triticum aestivum | Wheat | Poaceae | Capable of phytoremediation, though establishment may be reduced in anoxic soils. | scielo.br, researchgate.net, scite.ai, cabidigitallibrary.org |

| Mucuna aterrima | Velvet Bean | Fabaceae | Showed high biomass production and tolerance, making it promising for phytoremediation. | cabidigitallibrary.org |

| Cajanus cajan | Pigeon Pea | Fabaceae | Showed tolerance to imazapic. | cabidigitallibrary.org |

Predictive Modeling of Environmental Fate, Transport, and Ecological Risk Assessment

Understanding the environmental behavior of this compound is critical for its safe and sustainable use. Predictive modeling plays a key role in assessing its potential fate, transport, and ecological risks. regulations.gov

The environmental fate of imazapic is influenced by its properties of being extremely persistent (with an average soil half-life of 120 days), mobile, and highly soluble, except for its rapid degradation through aqueous photolysis. regulations.govinvasive.org These characteristics indicate that runoff, spray drift, and leaching are potential transport mechanisms to aquatic and terrestrial environments. regulations.gov

Modeling Approaches:

Environmental Fate and Transport Models: Models like the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) are used to estimate imazapic concentrations in water bodies under various environmental conditions. usda.gov These models help to predict the potential for groundwater and surface water contamination. regulations.gov

Ecological Risk Assessment Models: The U.S. Environmental Protection Agency (EPA) and other regulatory bodies use a tiered approach for ecological risk assessment. regulations.gov This involves screening-level models like the Screening Imbibition Program (SIP) and the Screening Tool for Inhalation Risk (STIR) to evaluate potential exposure pathways for wildlife. regulations.gov These assessments have concluded that while risk to terrestrial and aquatic animals is generally low, non-target plants, both terrestrial and aquatic, can be at risk from off-site spray drift. regulations.govwisconsin.gov

Table 2: Key Parameters in Imazapic Environmental Modeling

| Parameter | Value/Characteristic | Significance | Reference(s) |

|---|---|---|---|

| Water Solubility | 2200 mg/L at 25°C | High solubility increases potential for transport with water. | invasive.org |

| Soil Half-life | Average of 120 days | Indicates persistence in the soil environment. | wisconsin.gov, invasive.org |

| Primary Degradation Mechanism | Microbial activity, Aqueous photolysis | The main ways the compound breaks down in the environment. | regulations.gov, invasive.org |

| Mobility Potential | High | Likely to move within the soil profile and potentially leach to groundwater. | regulations.gov |

These predictive models are essential tools for regulatory agencies and land managers to make informed decisions about the use of this compound, ensuring that it is used in a manner that minimizes ecological risks. regulations.gov Ongoing efforts to update these models with the latest data will continue to refine our understanding of its environmental impact. regulations.gov

Emerging Research in Sustainable Agrochemistry and Herbicide Discovery

The field of agrochemistry is continuously evolving, with a strong emphasis on developing more sustainable and environmentally benign herbicides. While this compound has been a valuable tool, the search for new herbicidal compounds with novel modes of action is a key research priority. moa-technology.com

Current Trends in Herbicide Research:

Novel Modes of Action: There has been a slowdown in the discovery of herbicides with new modes of action over the past few decades. moa-technology.com This "discovery drought" has intensified the search for new molecular targets in weeds to combat the growing problem of herbicide resistance. weizmann.ac.il

Bioherbicides: There is increasing interest in developing herbicides based on natural products or microbial agents. moa-technology.com These bioherbicides are seen as a more environmentally friendly alternative to synthetic herbicides, although their widespread commercialization has been slow. mdpi.com

Advanced Formulation Technologies: As mentioned previously, nanotechnology is being explored to create "smart" herbicide delivery systems. tandfonline.com Encapsulation techniques can improve the targeting of herbicides, reduce the amounts applied, and minimize their environmental footprint. tandfonline.comfrontiersin.org

Artificial Intelligence (AI) in Discovery: AI and other advanced technologies are being used to accelerate the discovery of new herbicide candidates with novel molecular targets. moa-technology.com

Disruption of Protein-Protein Interactions (PPI): A novel approach to herbicide discovery involves targeting the interactions between proteins within the weed, which could make it more difficult for resistance to develop compared to targeting a single enzyme. weizmann.ac.il

The future of weed management will likely involve a more diverse toolbox of chemical and biological solutions, with an emphasis on sustainability and minimizing environmental impact. researchgate.net While this compound will continue to play a role, ongoing research and development are paving the way for the next generation of weed control technologies.

Q & A

Q. What are the critical steps in synthesizing imazapic-ammonium, and how can researchers ensure reproducibility?

this compound synthesis involves reduction-addition, ester hydrolysis, and salt formation steps . To ensure reproducibility:

Q. Which analytical techniques are essential for characterizing this compound and its degradation products?

Key methods include:

- LC-MS/MS : Quantify this compound in soil/water matrices (LOD: 0.1 µg/L) .

- FT-IR Spectroscopy : Identify functional groups (e.g., 1650 cm⁻¹ for carbonyl groups in imidazolinone rings) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition at 220–250°C) .

Q. How should researchers design controlled experiments to study this compound’s herbicidal efficacy?

- Variables : Test concentration gradients (e.g., 0.1–10 mg/L) and plant species (monocots vs. dicots).

- Controls : Include untreated plots and commercial herbicides (e.g., glyphosate) for baseline comparison.

- Data Collection : Measure inhibition rates (%) at 7-, 14-, and 21-day intervals .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved?

- Statistical Analysis : Apply ANOVA to compare half-life (DT₅₀) values across studies; consider soil type (e.g., loam vs. clay) and microbial activity .

- Meta-Analysis : Aggregate data from ≥10 peer-reviewed studies to identify outliers (e.g., pH-dependent degradation anomalies) .

- Sensitivity Testing : Use Monte Carlo simulations to model uncertainty in biodegradation rates .

Q. What methodologies optimize this compound’s selectivity in non-target soil microbiota studies?

- Metagenomic Sequencing : Compare 16S rRNA profiles in treated vs. untreated soils to assess microbial diversity shifts .

- Enzyme Assays : Measure dehydrogenase and phosphatase activity as indicators of soil health .

- Dose-Response Modeling : Fit EC₅₀ curves to quantify toxicity thresholds for beneficial bacteria (e.g., Rhizobium spp.) .

Q. How can researchers address discrepancies in this compound’s mode of action across plant species?

- Transcriptomic Profiling : Use RNA-seq to identify differential gene expression (e.g., ALS enzyme inhibition in resistant weeds) .

- Competitive Binding Assays : Compare this compound’s affinity for acetolactate synthase (ALS) isoforms using fluorescence quenching .

- Cross-Species Trials : Validate hypotheses in model plants (Arabidopsis thaliana) and field crops (soybean) .

Data Management & Validation

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?

- Logistic Regression : Model binary outcomes (e.g., plant survival vs. mortality) .

- Hill Equation : Fit non-linear curves for enzyme inhibition data (e.g., IC₅₀ = 2.3 µM ± 0.4) .

- Error Propagation : Calculate confidence intervals for half-life estimates using the Taylor series method .

Q. How should researchers validate chromatographic methods for this compound quantification?

- Linearity : Confirm R² > 0.99 across 0.5–50 µg/mL.

- Recovery Tests : Spike samples at three concentrations (80%, 100%, 120%); accept recoveries of 85–115% .

- Interlaboratory Trials : Share protocols with ≥3 independent labs to assess reproducibility (RSD < 5%) .

Ethical & Reporting Standards

Q. What are the best practices for reporting this compound’s ecotoxicological data?

Q. How can researchers mitigate bias in long-term field studies of this compound?

- Blinded Sampling : Assign codes to treated/control plots to prevent observer bias .

- Negative Controls : Include plots treated with formulation excipients (e.g., surfactants) .

- Peer Review : Pre-register hypotheses and analysis plans on platforms like Open Science Framework .

Tables for Key Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 328.37 g/mol | ESI-MS |

| Water Solubility (25°C) | 2.1 g/L | OECD 105 |

| Log Kow | 1.8 | Shake Flask |

Table 2: Common Contradictions in Degradation Studies

| Study | DT₅₀ (Days) | Soil Type | pH | Resolution Method |

|---|---|---|---|---|

| A | 45 | Loam | 6.2 | Meta-Regression |

| B | 78 | Clay | 5.8 | Sensitivity Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.